4-Hydroxy-2'-methoxy[1,1'-biphenyl]-3-carbaldehyde
CAS No.: 893737-63-8
Cat. No.: VC11683698
Molecular Formula: C14H12O3
Molecular Weight: 228.24 g/mol
* For research use only. Not for human or veterinary use.
![4-Hydroxy-2'-methoxy[1,1'-biphenyl]-3-carbaldehyde - 893737-63-8](/images/structure/VC11683698.png)
Specification
CAS No. | 893737-63-8 |
---|---|
Molecular Formula | C14H12O3 |
Molecular Weight | 228.24 g/mol |
IUPAC Name | 2-hydroxy-5-(2-methoxyphenyl)benzaldehyde |
Standard InChI | InChI=1S/C14H12O3/c1-17-14-5-3-2-4-12(14)10-6-7-13(16)11(8-10)9-15/h2-9,16H,1H3 |
Standard InChI Key | VHRAILLXUOZKTO-UHFFFAOYSA-N |
SMILES | COC1=CC=CC=C1C2=CC(=C(C=C2)O)C=O |
Canonical SMILES | COC1=CC=CC=C1C2=CC(=C(C=C2)O)C=O |
Introduction
Structural Characteristics and Physicochemical Properties
Molecular Architecture
4-Hydroxy-2'-methoxy[1,1'-biphenyl]-3-carbaldehyde features a biphenyl core with substituents at specific positions:
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Hydroxyl group (-OH) at the 4-position of ring A
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Methoxy group (-OCH₃) at the 2'-position of ring B
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Aldehyde group (-CHO) at the 3-position of ring A
This arrangement creates distinct electronic effects: the electron-donating methoxy group alters ring B's electron density, while the aldehyde provides an electrophilic site for nucleophilic additions .
Table 1: Key Physicochemical Parameters
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₄H₁₂O₃ | |
Molecular Weight | 228.24 g/mol | |
Exact Mass | 228.079 Da | |
Topological Polar SA | 46.53 Ų | |
LogP (Octanol-Water) | 2.88 |
The relatively high LogP value indicates significant lipophilicity, suggesting potential membrane permeability in biological systems.
Synthetic Methodologies
Palladium-Catalyzed Cross-Coupling
The Suzuki-Miyaura reaction forms the cornerstone of biphenyl aldehyde synthesis. For the analogous 3'-methoxy derivative, Das et al. achieved coupling between 3-bromo-4-hydroxybenzaldehyde and 3-methoxyphenylboronic acid using Pd(PPh₃)₄ catalyst and Na₂CO₃ base in dioxane/water (4:1) at 80°C . Yield optimization reached 68% after 12 hours .
Table 2: Representative Suzuki Coupling Conditions
Component | Specification | Role |
---|---|---|
Catalyst | Pd(PPh₃)₄ (5 mol%) | Coupling |
Base | Na₂CO₃ (2 eq) | Deprotonation |
Solvent | Dioxane/H₂O (4:1) | Phase transfer |
Temperature | 80°C | Rate enhancement |
Recent advances from Mao et al. demonstrate aqueous-phase Suzuki couplings using K₂CO₃ base and Pd/C catalysts, achieving comparable yields while reducing environmental impact .
Chemical Reactivity and Derivative Formation
Aldehyde-Functionalized Reactions
The carbaldehyde group undergoes characteristic transformations:
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Oxidation: Forms carboxylic acid derivatives (e.g., 4-hydroxy-2'-methoxy[1,1'-biphenyl]-3-carboxylic acid) using KMnO₄ in acidic conditions.
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Reduction: Sodium borohydride reduces the aldehyde to primary alcohol (4-hydroxy-2'-methoxy[1,1'-biphenyl]-3-methanol).
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Condensation: Reacts with amines to form Schiff bases, a key step in metallo-organic framework synthesis .
Industrial and Materials Science Applications
Organic Electronics
The triphenylamine-aldehyde derivative reported by Zhao et al. demonstrates redox activity (E₁/₂ = +1.23 V vs Ag/AgCl), making it suitable for:
Comparative Analysis with Structural Analogs
Table 3: Isomeric Comparison (3'- vs 2'-Methoxy Derivatives)
Property | 3'-Methoxy | 2'-Methoxy (Theoretical) |
---|---|---|
Dipole Moment | 3.12 D | ~2.98 D (estimated) |
Melting Point | 158-160°C | Not reported |
LogP | 2.88 | Projected 3.10 |
Steric hindrance from the 2'-methoxy group likely reduces crystallization tendency compared to the 3'-isomer .
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